molecular formula C8H11ClN2O B1426143 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride CAS No. 197590-46-8

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Cat. No. B1426143
M. Wt: 186.64 g/mol
InChI Key: LNANDMSIBUGVJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The chemical formula of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is C8H11ClN2O . It has a molecular weight of 186.64 . The IUPAC name for this compound is 2,3-dihydro-1-benzofuran-5-ylhydrazine; hydrochloride .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride include its molecular structure, weight, and formula as mentioned above . Additional properties such as melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Antimicrobial Properties

Research has indicated the effectiveness of derivatives of 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride in antimicrobial applications. For instance, studies have shown the synthesis of various benzofuran derivatives demonstrating significant antibacterial and antifungal activities (Chundawat, Sharma, & Bhagat, 2013), (Rangaswamy, Kumar, Harini, & Naik, 2017), (Abdel-Wahab, Abdel‐Aziz, & Ahmed, 2008), (Kumar, Basavaraja, Mathada, & Mylarappa, 2022).

Vasorelaxant Agents

Some studies have demonstrated the potential of benzofuran derivatives as vasorelaxant agents. Compounds synthesized for this purpose showed significant vasodilation properties in isolated thoracic aortic rings of rats (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Antituberculosis Activity

Research on benzofuran derivatives has also explored their potential in antituberculosis applications. Studies on synthesized benzofuran-2-yl pyrazole pyrimidine derivatives indicated their effectiveness in antituberculosis treatments (Thorat, Nazirkar, Thorat, More, Jagtap, & Yamgar, 2016).

Antitumor Activity

Benzofuran derivatives have been researched for their antitumor properties as well. For example, a study on benzofuran-2-yl pyrazole pyrimidine derivatives showed promising results in antitumor activity and molecular docking studies (El-Zahar, Adb El-Karim, Haiba, & Khedr, 2011).

Anti-HIV-1 Activity

Investigations into the anti-HIV-1 potential of benzofuran derivatives have also been conducted, with some compounds demonstrating significant reduction in the viral cytopathic effect (Rida, El‐Hawash, Fahmy, Hazza, & El-Meligy, 2006).

Safety And Hazards

The specific safety and hazard information for 2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride is not available in the search results. For detailed safety data, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2,3-dihydro-1-benzofuran-5-ylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O.ClH/c9-10-7-1-2-8-6(5-7)3-4-11-8;/h1-2,5,10H,3-4,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNANDMSIBUGVJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dihydro-1-benzofuran-5-ylhydrazine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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